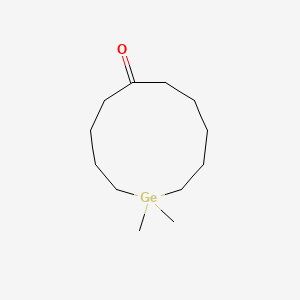
1,1-Dimethyl-1-germacycloundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-germacycloundecan-6-one is an organogermanium compound with the molecular formula C12H24GeO This compound is part of a class of organometallic compounds that contain germanium, a metalloid element
Preparation Methods
The synthesis of 1,1-Dimethyl-1-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with organic precursors under controlled conditions. One common method includes the use of Grignard reagents to introduce the organic moiety to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1,1-Dimethyl-1-germacycloundecan-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germacycloundecane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the germanium center is replaced by other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various organogermanium derivatives.
Scientific Research Applications
1,1-Dimethyl-1-germacycloundecan-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique electronic and structural properties.
Biology: Research has explored its potential as a due to its ability to interact with biomolecules.
Medicine: Some studies have investigated its potential , although more research is needed to fully understand its efficacy and safety.
Industry: The compound is used in the development of and for various industrial processes.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-1-germacycloundecan-6-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. Pathways involved in its mechanism of action include redox reactions and coordination chemistry , which can modulate the activity of target molecules.
Comparison with Similar Compounds
1,1-Dimethyl-1-germacycloundecan-6-one can be compared with other organogermanium compounds such as germanium sesquioxide and germanium dioxide . While these compounds share some similarities in their chemical properties, this compound is unique due to its cyclic structure and specific functional groups
Similar compounds include:
- Germanium sesquioxide (GeO2)
- Germanium dioxide (GeO2)
- Tetramethylgermane (Ge(CH3)4)
These compounds differ in their structural and electronic properties, which influence their reactivity and applications.
Properties
CAS No. |
51276-77-8 |
|---|---|
Molecular Formula |
C12H24GeO |
Molecular Weight |
256.95 g/mol |
IUPAC Name |
1,1-dimethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C12H24GeO/c1-13(2)10-6-3-4-8-12(14)9-5-7-11-13/h3-11H2,1-2H3 |
InChI Key |
UHEVBAUHLIVJME-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CCCCCC(=O)CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
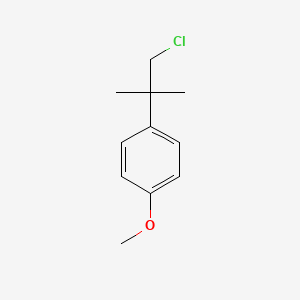
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
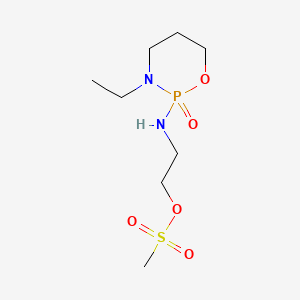
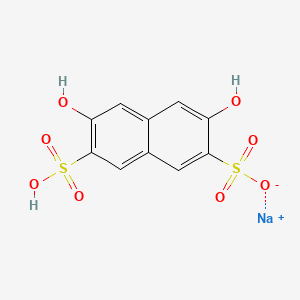
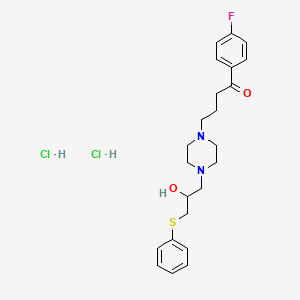
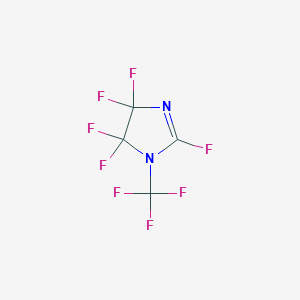
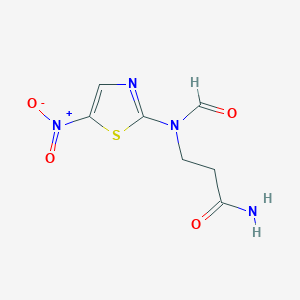
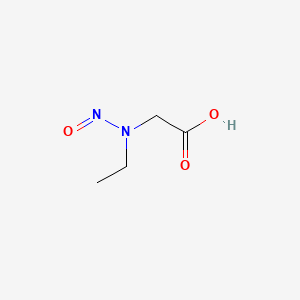
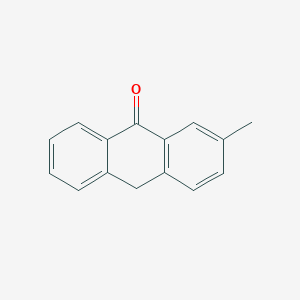
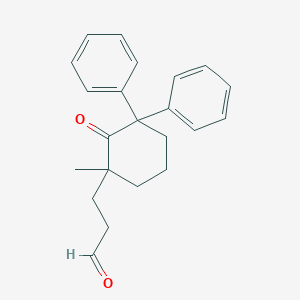
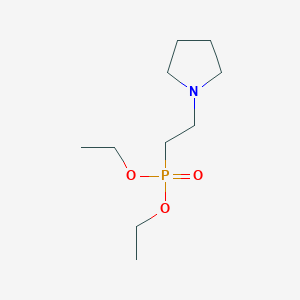
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
